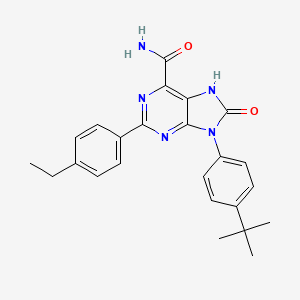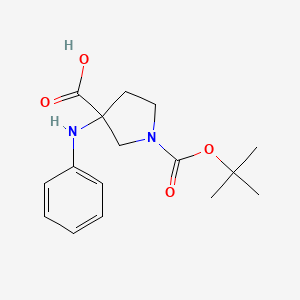
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compounds I found are “2-[(4-Methoxy-3-nitrophenyl)sulfonyl]ethanol” and "2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid" .
Molecular Structure Analysis
The molecular formula for “2-[(4-Methoxy-3-nitrophenyl)sulfonyl]ethanol” is C9H11NO6S, with an average mass of 261.252 Da . For “2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid”, the molecular formula is C14H12N2O7S, with an average mass of 352.319 Da .Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Methoxy-3-nitrophenyl)sulfonyl]ethanol” is 261.252 . For “2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid”, the molecular weight is 352.319 .Mecanismo De Acción
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. NMDA receptors are ionotropic glutamate receptors that are permeable to calcium ions, and their activation is critical for synaptic plasticity and learning and memory processes. By blocking NMDA receptor-mediated synaptic transmission, this compound can modulate the excitability of neurons and alter the balance of synaptic inputs, which can have profound effects on brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose, route of administration, and target brain region. In general, this compound can reduce NMDA receptor-mediated synaptic transmission, which can lead to a decrease in excitability and synaptic plasticity. This compound can also affect other neurotransmitter systems, such as dopamine, serotonin, and GABA, which can further modulate brain function and behavior. In animal models, this compound has been shown to have analgesic, anticonvulsant, anxiolytic, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline for lab experiments is its high potency and selectivity as an NMDA receptor antagonist. This compound can selectively block NMDA receptor-mediated synaptic transmission without affecting other glutamate receptors, which can minimize off-target effects and improve the specificity of experiments. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has some limitations for lab experiments, such as its poor solubility in water and its potential toxicity at high doses. This compound can also have different effects depending on the target brain region and experimental conditions, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline research, including:
1. Investigating the role of NMDA receptors in different brain regions and neural circuits using this compound as a tool.
2. Developing new this compound derivatives with improved solubility, bioavailability, and selectivity for specific NMDA receptor subtypes.
3. Studying the effects of this compound on synaptic plasticity, learning and memory, and behavior in animal models of neurological and psychiatric disorders.
4. Exploring the potential therapeutic applications of this compound for neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
5. Investigating the mechanisms of action of this compound on other neurotransmitter systems, such as dopamine, serotonin, and GABA, and their interactions with the NMDA receptor.
Conclusion:
In summary, this compound is a potent and selective NMDA receptor antagonist that has been widely studied for its potential use in scientific research. This compound can selectively block NMDA receptor-mediated synaptic transmission, which has important implications for synaptic plasticity, learning and memory, and behavior. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research, including investigating the role of NMDA receptors in different brain regions and neural circuits, developing new this compound derivatives, studying the effects of this compound on neurological and psychiatric disorders, and exploring the mechanisms of action of this compound on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the corresponding sulfonylurea intermediate. This intermediate is then treated with sodium hydride and iodomethane to yield this compound. The overall yield of the synthesis is around 25% and the purity of the final product can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. As an NMDA receptor antagonist, this compound can selectively block NMDA receptor-mediated synaptic transmission, which has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This compound has been used to investigate the role of NMDA receptors in synaptic plasticity, learning and memory, pain perception, and drug addiction. This compound has also been used in animal models to study the pathophysiology of neurological disorders and to test potential therapeutic interventions.
Propiedades
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16-7-6-14(10-15(16)18(19)20)24(21,22)17-9-8-12-4-2-3-5-13(12)11-17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLYTOXYMKCIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


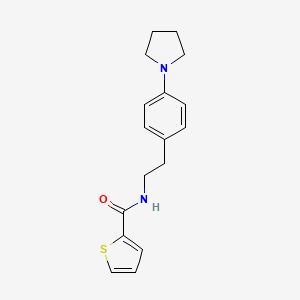
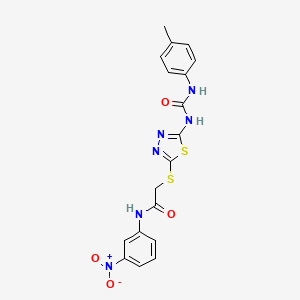

![3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2622756.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2622757.png)
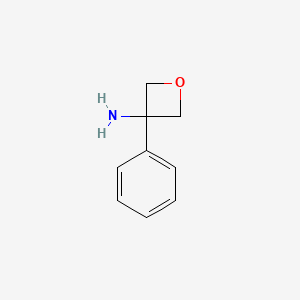
![2-((5-chloro-1-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide](/img/structure/B2622761.png)

![2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane](/img/structure/B2622764.png)
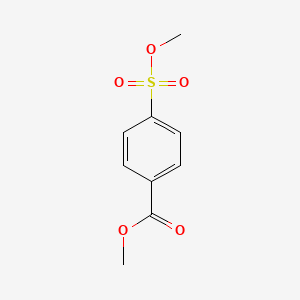
![Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2622767.png)
